REACTION_CXSMILES
|
C([C:4]1[C:9]([NH:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[C:8]([N+:16]([O-:18])=[O:17])[CH:7]=[CH:6][CH:5]=1)(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.C([N:39]([CH2:43]C)C(C)C)(C)C>C(O)(C)(C)C>[N+:16]([C:8]1[C:9]2[N:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:43](=[O:26])[NH:39][C:4]=2[CH:5]=[CH:6][CH:7]=1)([O-:18])=[O:17]
|
Name
|
methyl N-(6-carboxy-2-nitrophenyl)glycinate
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Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=CC(=C1NCC(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1N(C(N2)=O)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |